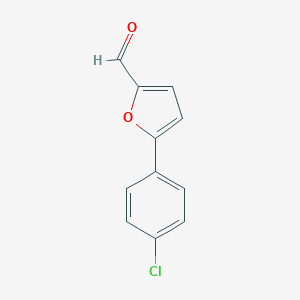
cis-14-Eicosenoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of eicosanoids, including cis-14-eicosenoic acid analogs, involves complex biochemical pathways that can be mimicked in laboratory settings for study and application purposes. For instance, methods for preparing monounsaturated fatty acids with a uniform distribution of positional isomers, like cis-14-eicosenoic acid, involve partial catalytic hydrogenation and argentation chromatography techniques to achieve the desired specificity and purity of the compound (Richter, Mukherjee, & Weber, 1978).
Molecular Structure Analysis
The molecular structure of cis-14-eicosenoic acid is characterized by a chain of 20 carbon atoms with a single double bond at the 14th carbon from the methyl end in the cis configuration. This structure influences its physical and chemical properties, such as melting point, solubility, and reactivity with other molecules. Advanced analytical techniques, including gas chromatography on an ionic liquid stationary phase, have been utilized to separate and identify cis-eicosenoic acid positional isomers, demonstrating the compound's unique structural attributes (Ando & Sasaki, 2011).
Wissenschaftliche Forschungsanwendungen
1. Analysis of cis-Eicosenoic Acid Positional Isomers in Marine Fishes
- Application Summary: This study investigated the occurrence and distribution of cis-Eicosenoic acid positional isomers in fishes from the Indian Ocean and compared those from the Pacific and Atlantic Ocean .
- Methods of Application: Lipids were extracted from the edible part of the fish and then methylated. The eicosenoic acid methyl ester fraction was separated from total fatty acid methyl esters by reversed-phase HPLC and quantitatively analyzed using a GC-FID fitted with the SLB-IL111 highly polar GC column .
- Results: The highest levels of cis-Eicosenoic acid positional isomers were found in fishes from the Pacific Ocean (saury, 166.95±12.4 mg/g of oil), followed by the Atlantic Ocean (capelin, 162.7±3.5 mg/g of oil), and lastly in fishes from the Indian Ocean (goatfish, 34.39 mg/g of oil) .
2. Production of 14-Oxo-cis-11-eicosenoic Acid from Lesquerolic Acid
- Application Summary: This study explored the extent of microbial conversion of lesquerolic acid (14-hydroxy-cis-11-eicosenoic acid; LQA) by whole cell catalysis and identified the newly converted products .
- Methods of Application: The study used Sphingobacterium multivorum NRRL B-23212 for converting LQA to produce 14-oxo-cis-11-eicosenoic acid. The conversion yield was 47.4% in 48 h at 200 rpm and 28°C in small shake flask experiments .
- Results: The new product was identified as 14-oxo-cis-11-eicosenoic acid by GC-MS and NMR analyses .
3. Rare Fatty Acids and Lipids in Plant Oilseeds
- Application Summary: This study discusses the occurrence and bioactivity of rare fatty acids and lipids in plant oilseeds, including cis-14-Eicosenoic acid .
- Methods of Application: The study involves the extraction and analysis of fatty acids from various plant oilseeds. The structural features of these unusual rare fatty acids are described, along with their bioactivity .
- Results: The study found that these rare fatty acids have potential applications as pharmaceutical, cosmetic, food, and non-food industrial products .
4. Production of cis‐11‐eicosenoic acid by Mortierella Fungi
- Application Summary: This study explores the production of cis‐11‐eicosenoic acid by Mortierella fungi .
- Methods of Application: The study involves the use of Mortierella fungi to convert erucic acid (22:1 ω 9, cis ‐13‐docosenoic acid) into cis‐11‐eicosenoic acid .
- Results: The study found that erucic acid is beneficial for various materials such as creams, cosmetics, lubricating oil, biodiesel, and therapeutic medicine .
Zukünftige Richtungen
Future research on “cis-14-Eicosenoic acid” could focus on further elucidating its synthesis process, chemical reactions, mechanism of action, and potential applications. For instance, one study suggests that “cis-14-Eicosenoic acid” and other unsaturated fatty acids may have anti-inflammatory effects , which could have implications for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(Z)-icos-14-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJWENALAQPCS-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313056 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-14-Eicosenoic acid | |
CAS RN |
17735-95-4 | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (14Z)-14-Eicosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


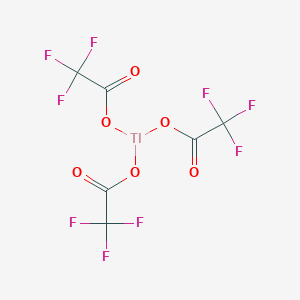
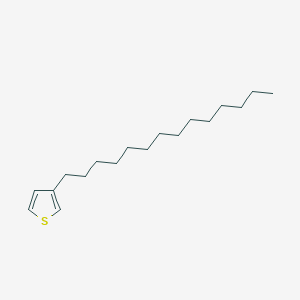
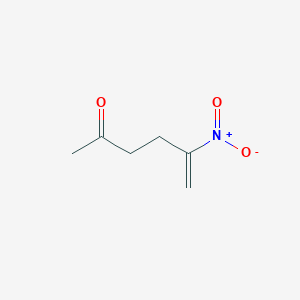
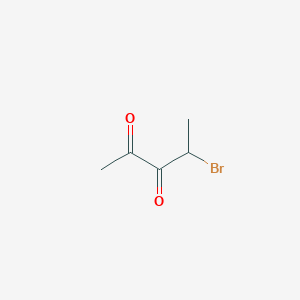
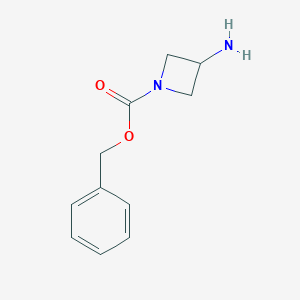
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
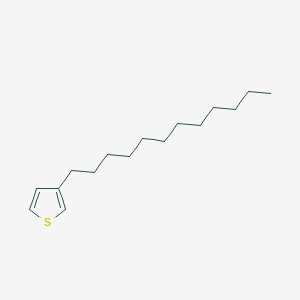
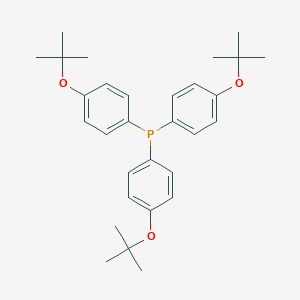
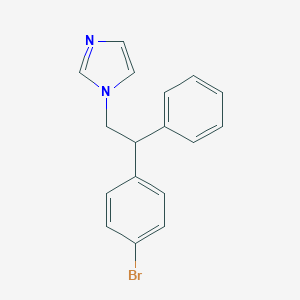
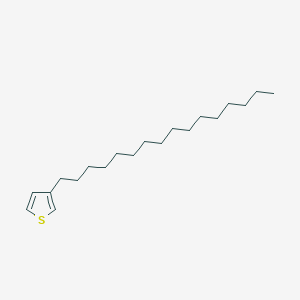
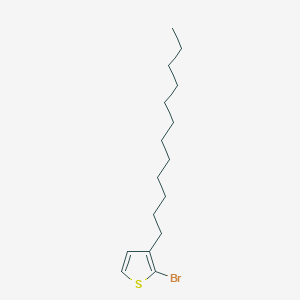
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
